molecular formula C13H8F2O2 B6377964 5-(2,5-Difluorophenyl)-2-formylphenol CAS No. 1261950-23-5

5-(2,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377964
CAS No.: 1261950-23-5
M. Wt: 234.20 g/mol
InChI Key: HQGKLHNCXQFPSM-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-2-formylphenol: is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a formyl group attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-difluorotoluene as a starting material, which undergoes a series of reactions including formylation and hydroxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-(2,5-Difluorophenyl)-2-formylphenol can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(2,5-Difluorophenyl)-2-formylphenol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous .

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol in biological systems involves its interaction with specific molecular targets. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 2,5-Difluoroacetophenone
  • 2,5-Difluorophenyl pyrrolidine

Comparison: Compared to these similar compounds, 5-(2,5-Difluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenol group. This dual functionality allows for a wider range of chemical reactions and applications. The formyl group provides a reactive site for further modifications, while the phenol group offers potential for hydrogen bonding and increased solubility in polar solvents .

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKLHNCXQFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685134
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-23-5
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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